5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
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Overview
Description
5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine typically involves the condensation of o-phenylenediamines with aromatic aldehydes under specific conditions. The reaction often requires the presence of catalysts or hard autooxidation conditions . For instance, the preparation might involve the use of chlorosulfonyl isocyanate and octanol-1 in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Scientific Research Applications
5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1H-indole: This compound exhibits substrate-selective inhibition of certain enzymes.
5-(4-methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound also shows enzyme inhibition properties.
Uniqueness
5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiazole and oxadiazole moieties makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-22-11-5-3-10(4-6-11)15-20-21-16(24-15)19-17-18-13-9-12(23-2)7-8-14(13)25-17/h3-9H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJLGGUOZNYNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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